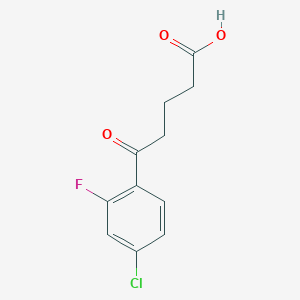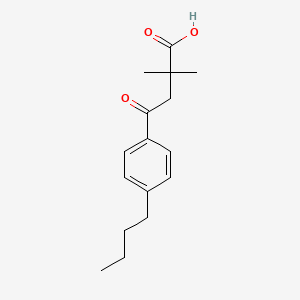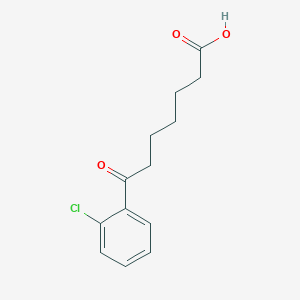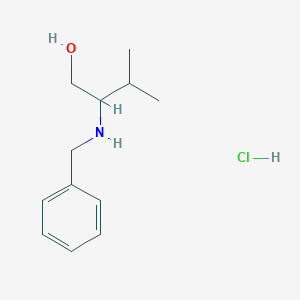
2-(ベンジルアミノ)-3-メチルブタン-1-オール塩酸塩
説明
科学的研究の応用
アルツハイマー病研究
この化合物は、アルツハイマー病治療における潜在的な役割について研究されています。 2-(ベンジルアミノ)-3-メチルブタン-1-オールの誘導体は、アルツハイマー病の病理に関連するアセチルコリンエステラーゼ(AChE)やβセクレターゼ(BACE-1)などの酵素に対する阻害活性を示しています 。これらの知見は、この化合物が、疾患修飾と症状の両方の側面を標的とする多機能薬の開発のための出発点となる可能性があることを示唆しています。
生化学的応用
生化学では、この化合物の誘導体は、βセクレターゼを阻害することを目的としたコリンエステラーゼ阻害剤の改変のために設計されています 。これは、アルツハイマー病のような複雑な疾患に、複数の病理学的プロセスを同時に標的とする戦略を表しているため、重要です。
薬理学
薬理学的に、この化合物の誘導体は、特に神経変性疾患の文脈において、その多機能特性について調査されています 。アルツハイマー病に関与する主要な酵素を阻害する能力は、これらの誘導体をさらなる薬物開発のための有望な候補としています。
神経科学
神経科学の観点から、この化合物は、AChEやBACE-1などの酵素と相互作用する能力により、認知障害に関与する生化学経路を理解するための潜在的なツールとして位置付けられています 。これは、これらの疾患がどのように発生し進行するかについての新しい知見につながる可能性があります。
医薬品化学
医薬品化学では、この化合物は、潜在的な治療用途を持つ誘導体を作成するための足場として役立ちます。 疾患修飾型アルツハイマー病治療薬の合成におけるその役割は、新しい薬剤開発におけるその重要性を強調しています .
有機合成
この化合物は、有機合成においても関連しており、その誘導体は、脱カルボキシル化トランスアミノ化反応によって、さまざまなアリールメチルアミンを生成するために使用できます 。このプロセスは、潜在的な薬理活性を持つ化合物を合成する上で貴重です。
作用機序
Target of Action
Similar compounds such as benzylamines are known to interact with various biological targets .
Mode of Action
It can be inferred that the compound might undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound might influence metabolic pathways, controlling the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
Similar compounds such as ambroxol are well absorbed and excreted in the urine, indicating good bioavailability .
Result of Action
Based on its potential interactions at the benzylic position, it might influence the stability of molecular structures .
Action Environment
Factors such as temperature, ph, and the presence of other compounds might affect its reactivity .
生化学分析
Biochemical Properties
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it can form complexes with proteins, influencing their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, it can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can induce conformational changes in the enzyme, affecting its interaction with substrates and other cofactors. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cultures. In vivo studies indicate that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more hydrophilic metabolites that can be excreted. These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to these compartments. The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-(benzylamino)-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGDAQROKNUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


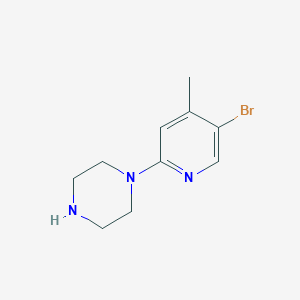

![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)


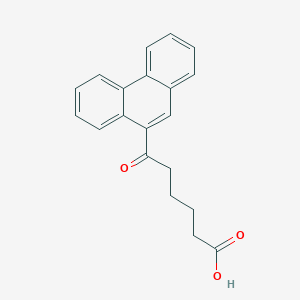
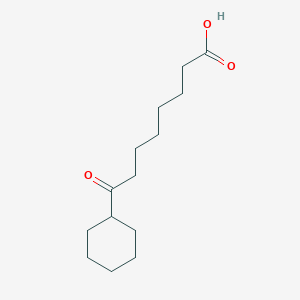
![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
